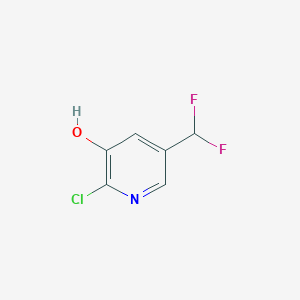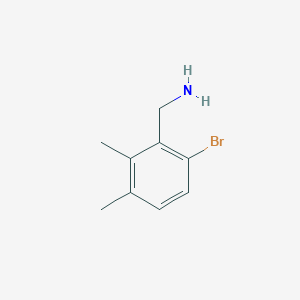![molecular formula C44H36ClN8Pd+3 B13667330 {4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride](/img/structure/B13667330.png)
{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “{4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride” is a complex coordination compound featuring a palladium ion at its core. This compound is part of the porphyrin family, which are macrocyclic compounds known for their role in biological systems such as hemoglobin and chlorophyll. The palladium ion in this compound is coordinated with four pyridinium groups, making it a unique and highly specialized molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “{4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride” typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde under acidic conditions.
Introduction of Palladium: The palladium ion is introduced into the porphyrin core through a metallation reaction. This is usually achieved by reacting the porphyrin with a palladium salt, such as palladium chloride, in the presence of a base.
Attachment of Pyridinium Groups: The final step involves the quaternization of the pyridine groups to form pyridinium ions. This is typically done by reacting the metallated porphyrin with methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization would be employed to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the palladium ion can change its oxidation state.
Reduction: Reduction reactions can also occur, particularly involving the pyridinium groups.
Substitution: The compound can participate in substitution reactions, where ligands around the palladium ion can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state of palladium, while reduction could lead to the formation of palladium(0) complexes.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation. Its unique structure allows it to facilitate these reactions efficiently.
Biology
In biological research, the compound is studied for its potential as a photosensitizer in photodynamic therapy. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for cancer treatment.
Medicine
The compound’s potential in medicine extends to its use as an imaging agent. Its porphyrin core can be functionalized with various imaging moieties, making it useful in diagnostic imaging techniques such as MRI and PET scans.
Industry
In industry, the compound is explored for its use in the development of advanced materials. Its coordination properties make it suitable for creating metal-organic frameworks and other nanostructured materials.
作用机制
The mechanism by which “{4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride” exerts its effects involves several pathways:
Catalysis: The palladium ion acts as a catalytic center, facilitating various chemical reactions by lowering the activation energy.
Photosensitization: Upon light activation, the compound generates reactive oxygen species, which can induce cell death in targeted cancer cells.
Imaging: The compound’s structure allows it to bind to specific biological targets, enhancing the contrast in imaging techniques.
相似化合物的比较
Similar Compounds
{4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}platinum(4+) tetrachloride: Similar in structure but with a platinum ion instead of palladium.
{4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}nickel(4+) tetrachloride: Contains a nickel ion, offering different catalytic properties.
Uniqueness
The uniqueness of “{4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride” lies in its palladium center, which provides distinct catalytic and electronic properties compared to its platinum and nickel counterparts. This makes it particularly effective in specific catalytic and photodynamic applications.
属性
分子式 |
C44H36ClN8Pd+3 |
|---|---|
分子量 |
818.7 g/mol |
IUPAC 名称 |
palladium(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C44H36N8.ClH.Pd/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;/h5-28H,1-4H3;1H;/q+2;;+2/p-1 |
InChI 键 |
DVLLDMLKKAUJTK-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13667252.png)

![8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667256.png)

![1-[3-[2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13667271.png)

![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667291.png)
![2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667299.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13667306.png)


![7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667348.png)
